4(1H)-Pyrimidinone, 5-(1,3-benzodioxol-5-ylmethyl)-2-((2-(((5-methyl-1H-imidazol-4-yl)methyl)sulfinyl)ethyl)amino)-

Description

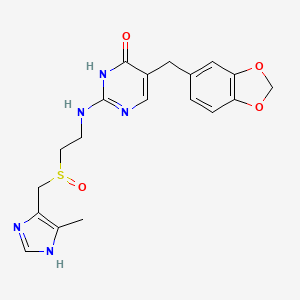

The compound 4(1H)-Pyrimidinone, 5-(1,3-benzodioxol-5-ylmethyl)-2-((2-(((5-methyl-1H-imidazol-4-yl)methyl)sulfinyl)ethyl)amino)- features a pyrimidinone core substituted at positions 2 and 5 with distinct functional groups. The 5-position is modified with a 1,3-benzodioxole-methyl moiety, while the 2-position contains a sulfinyl-linked ethylamino group attached to a 5-methylimidazole ring.

Properties

CAS No. |

85643-17-0 |

|---|---|

Molecular Formula |

C19H21N5O4S |

Molecular Weight |

415.5 g/mol |

IUPAC Name |

5-(1,3-benzodioxol-5-ylmethyl)-2-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfinyl]ethylamino]-1H-pyrimidin-6-one |

InChI |

InChI=1S/C19H21N5O4S/c1-12-15(23-10-22-12)9-29(26)5-4-20-19-21-8-14(18(25)24-19)6-13-2-3-16-17(7-13)28-11-27-16/h2-3,7-8,10H,4-6,9,11H2,1H3,(H,22,23)(H2,20,21,24,25) |

InChI Key |

POKJRPCZWSGGCS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=CN1)CS(=O)CCNC2=NC=C(C(=O)N2)CC3=CC4=C(C=C3)OCO4 |

Origin of Product |

United States |

Biological Activity

The compound 4(1H)-Pyrimidinone, 5-(1,3-benzodioxol-5-ylmethyl)-2-((2-(((5-methyl-1H-imidazol-4-yl)methyl)sulfinyl)ethyl)amino)- is a complex heterocyclic molecule with potential therapeutic applications. Its structure suggests various biological activities, particularly in the fields of oncology and anti-inflammatory therapies. This article reviews the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Structural Analysis

The molecular structure of the compound includes:

- A pyrimidinone ring, known for its pharmacological significance.

- A benzodioxole moiety, which contributes to its biological interactions.

- An imidazole group that may enhance its biological efficacy through various mechanisms.

Biological Activity Overview

Research indicates that derivatives of pyrimidinones exhibit a wide range of biological activities:

-

Antitumor Activity :

- Compounds similar to 4(1H)-Pyrimidinone have shown significant cytotoxic effects against various cancer cell lines. For instance, studies indicate that certain pyrimidinone derivatives have demonstrated IC50 values in the low micromolar range against colorectal (HCT116), liver (HEPG2), and breast (MCF7) cancer cells .

- Anti-inflammatory Properties :

- Antioxidant Activity :

Table 1: Biological Activities of Pyrimidinone Derivatives

| Compound Name | Activity Type | Cell Line Tested | IC50 Value (µM) |

|---|---|---|---|

| Compound A | Antitumor | HCT116 | 19.3 |

| Compound B | Antitumor | HEPG2 | 2.6 |

| Compound C | Antioxidant | Lipoxygenase Inhibition | 1.1 |

| Compound D | iNOS Inhibition | Human A172 | High potency |

Detailed Findings

Recent studies have focused on the interaction between pyrimidinone derivatives and specific proteins involved in cancer progression:

- XIAP Interaction : Research has shown that certain pyrimidinone derivatives can inhibit the biological activity of XIAP (X-linked inhibitor of apoptosis protein), which is often overexpressed in cancer cells. The inhibition constants (Ki) for these compounds were significantly lower than controls, suggesting enhanced efficacy in reducing prostate cancer levels .

- Mechanistic Insights : The binding affinities and thermodynamic parameters associated with the interaction of pyrimidinone derivatives with target proteins have been elucidated through computational modeling and experimental assays .

Comparison with Similar Compounds

Table 1: Key Substituents and Properties of Pyrimidinone Derivatives

Key Observations:

- Benzodioxole vs.

- Sulfinyl vs. Sulfanyl: The sulfinyl group in the target compound is more polar and oxidation-sensitive than sulfanyl analogs, which could affect metabolic stability and receptor affinity .

- Methyl/Hydroxy Substituents: Simpler analogs like 6-hydroxy-5-methyl-4(1H)-pyrimidinone lack the complex substituents of the target but serve as models for studying hydrogen bonding networks in crystalline states .

Physicochemical and Supramolecular Properties

- Hydrogen Bonding: Pyrimidinones typically form N–H···O/N hydrogen bonds.

- Solubility: The benzodioxole and imidazole groups may improve lipid solubility compared to hydroxy/methyl-substituted pyrimidinones, though the sulfinyl group could introduce polarity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound, and how can purity be maximized?

- Methodology : Use a multi-step approach involving sulfinyl group introduction via oxidation of thioether precursors (e.g., using mCPBA or H₂O₂ in acidic conditions). Monitor reaction progress with HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to track intermediates. Final purification via column chromatography (silica gel, EtOAc/hexane) or recrystallization can achieve >95% purity. Yield optimization (e.g., 94% in similar sulfinyl syntheses) requires controlled temperature (0–5°C during oxidation) and inert atmospheres to prevent sulfoxide degradation .

Q. Which spectroscopic techniques are critical for structural characterization?

- Methodology :

- ¹H/¹³C NMR : Confirm regiochemistry of the pyrimidinone core and sulfinyl group orientation. For example, DMSO-d₆ resolves NH protons (δ 10–12 ppm) and sulfinyl-linked methylene protons (δ 3.0–3.5 ppm) .

- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1630 cm⁻¹ for pyrimidinone, S=O stretch at ~1030 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns, especially for labile sulfinyl groups .

Q. How can the compound’s stability under varying storage conditions be evaluated?

- Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Sulfinyl groups are prone to oxidation; use argon-purged vials and desiccants (silica gel) to minimize degradation. Storage at 2–8°C is recommended for long-term stability, as seen in analogous sulfinyl-containing compounds .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across structural analogs?

- Methodology : Perform structure-activity relationship (SAR) studies by synthesizing analogs with modified substituents (e.g., replacing benzodioxole with phenyl or altering sulfinyl chain length). Test in parallel assays (e.g., enzyme inhibition, cell viability) to isolate contributions of specific moieties. For example, pyridinyl vs. benzodioxolyl substitutions in related compounds showed ±20% variance in potency due to steric/electronic effects .

Q. How can computational modeling predict the sulfinyl group’s conformational impact on target binding?

- Methodology : Use density functional theory (DFT) to model sulfinyl group torsional angles and electrostatic potential surfaces. Molecular docking (AutoDock Vina) into homology-modeled targets (e.g., kinases or GPCRs) can reveal preferred binding poses. Compare with NMR-derived dihedral angles (e.g., 120–140° for stable conformers) to validate predictions .

Q. What experimental designs are suitable for evaluating in vivo pharmacokinetics?

- Methodology : Apply randomized block designs with split-plot adjustments (e.g., dose-response as main plots, timepoints as subplots). Use LC-MS/MS for plasma concentration profiling. For example, a study on sulfinyl analogs in rodents achieved 90% confidence intervals for AUC and Cmax by sampling at 0, 1, 3, 6, 12, and 24 hours post-administration .

Q. How can regioselectivity challenges during functionalization of the pyrimidinone core be addressed?

- Methodology : Employ directed ortho-metalation (DoM) or protecting group strategies (e.g., SEM-protected NH groups) to direct electrophilic substitution. For example, lithiation at the 5-position of pyrimidinone derivatives using LDA/THF at −78°C enables selective benzodioxole coupling, as validated by <sup>15</sup>N NMR .

Data Contradiction Analysis

Q. How to interpret conflicting solubility data in polar vs. nonpolar solvents?

- Methodology : Perform Hansen solubility parameter (HSP) analysis to correlate solvent polarity (δD, δP, δH) with compound dissolution. For sulfinyl-containing analogs, solubility in DMSO (δ~12.5) exceeds that in hexane (δ~7.3) due to hydrogen-bond acceptor capacity of the sulfinyl group. Conflicting reports may arise from impurities or metastable polymorphs; address via DSC/XRD .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.